molecular formula C21H19FN2O B5074654 2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide

Cat. No.: B5074654
M. Wt: 334.4 g/mol
InChI Key: NBAKXMSROCKEND-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide is a complex organic compound that features a fluorophenyl group, a pyridine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is the coupling of 4-fluoroaniline with 3-(2-pyridin-2-ylethyl)benzoyl chloride under basic conditions to form the desired acetamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-pyridin-3-ylethyl)pyridine: Shares the pyridine moiety and is used in similar applications.

    N-(4-fluorophenyl)acetamide: Contains the fluorophenyl group and is used in medicinal chemistry.

    2-(4-fluorophenyl)ethanamine: Another fluorophenyl derivative with applications in organic synthesis.

Uniqueness

2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c22-18-10-7-17(8-11-18)15-21(25)24-20-6-3-4-16(14-20)9-12-19-5-1-2-13-23-19/h1-8,10-11,13-14H,9,12,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKXMSROCKEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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